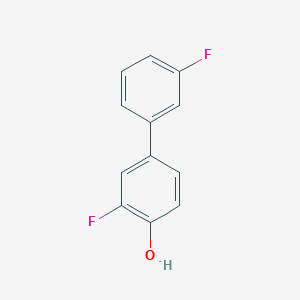

4-(3-Fluorophenyl)-2-fluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorophenols are a type of aromatic compound where one or more hydrogen atoms attached to a phenol group are replaced by fluorine atoms. They are used in various fields due to their unique properties, such as high reactivity and stability .

Synthesis Analysis

The synthesis of fluorophenols often involves electrophilic aromatic substitution or nucleophilic aromatic substitution. The specific method can vary depending on the position and number of fluorine atoms .Molecular Structure Analysis

Fluorophenols, like other aromatic compounds, have a planar, cyclic structure with conjugated pi bonds. The presence of fluorine atoms can influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis

Fluorophenols can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

Fluorophenols are generally crystalline solids that are soluble in organic solvents and insoluble in water. Their melting points, boiling points, and other physical properties can vary depending on the specific structure .Aplicaciones Científicas De Investigación

Bioremediation of Environmental Pollutants

Bioremediation of Fluorophenols : Research has shown that cultured marine microalgae, such as Amphidinium crassum, can glucosylate fluorophenols into their corresponding β-D-glucosides. This process is significant for the bioremediation of environmental pollutants, demonstrating the potential of using marine microalgae for detoxifying environments contaminated with fluorophenol derivatives (Shimoda & Hamada, 2010).

Synthesis of Radiopharmaceuticals

Development of Radiopharmaceuticals : Fluorophenols, including those structurally related to 4-(3-Fluorophenyl)-2-fluorophenol, have been used as precursors for synthesizing radiopharmaceuticals. For instance, no-carrier-added 4-[18F]Fluorophenol has been synthesized for use in creating complex radiopharmaceuticals, demonstrating the compound's versatility in medicinal applications (Ross et al., 2011).

Advanced Materials and Chemical Synthesis

High-Performance Polymers : Compounds derived from fluorophenols, such as 4-(2-fluoro-4-hydroxyphenyl)-phthalazin-1(2H)-one, have been utilized in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and solubility, which are critical for applications in engineering plastics and membrane materials (Xiao et al., 2003).

Potential Antibacterial Agents

Synthesis of New Biologically Active Molecules : Fluorophenyl groups have been incorporated into the synthesis of thiadiazolotriazinones, showing promise as potential antibacterial agents. This highlights the pharmacophore's versatility in developing new therapeutics (Holla et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

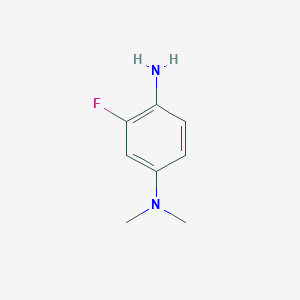

IUPAC Name |

2-fluoro-4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBZMMQFAMHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600675 |

Source

|

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-2-fluorophenol | |

CAS RN |

1214390-52-9 |

Source

|

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)